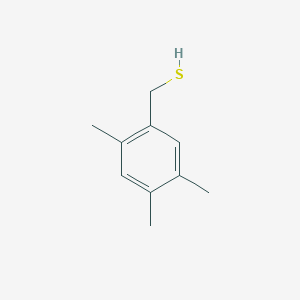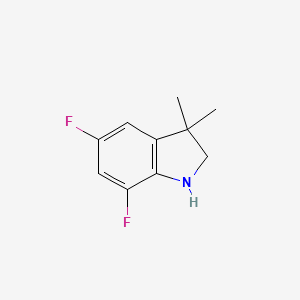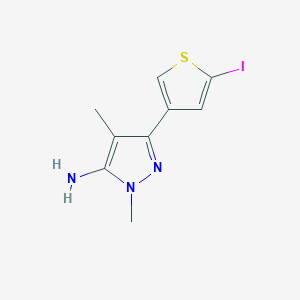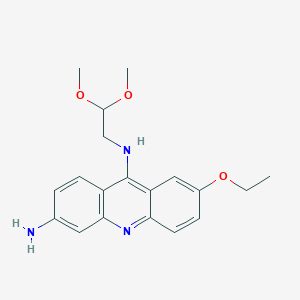
N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acridine core substituted with ethoxy and dimethoxyethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine typically involves multi-step organic reactions. One common method includes the reaction of acridine derivatives with ethoxy and dimethoxyethyl reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield. The scalability of the synthesis process is crucial for its application in various industries.
化学反应分析
Types of Reactions
N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized acridine derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: The compound has potential therapeutic applications, including its use as an anticancer agent and in the treatment of infectious diseases.
Industry: It is used in the development of advanced materials and as a component in various industrial processes.
作用机制
The mechanism of action of N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. This property makes it a potential candidate for anticancer therapy. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(2,2-Dimethoxyethyl)-N-methylamine
- N-(2,2-Dimethoxyethyl)-4-(methylsulfonyl)butanamide
- N-(2,2-Dimethoxyethyl)methacrylamide
Uniqueness
N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine is unique due to its specific substitution pattern on the acridine core. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its ability to intercalate into DNA and its potential therapeutic applications make it a compound of significant interest in scientific research.
属性
分子式 |
C19H23N3O3 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
9-N-(2,2-dimethoxyethyl)-7-ethoxyacridine-3,9-diamine |
InChI |
InChI=1S/C19H23N3O3/c1-4-25-13-6-8-16-15(10-13)19(21-11-18(23-2)24-3)14-7-5-12(20)9-17(14)22-16/h5-10,18H,4,11,20H2,1-3H3,(H,21,22) |
InChI 键 |
BAAJQUAXVIPQMV-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)NCC(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


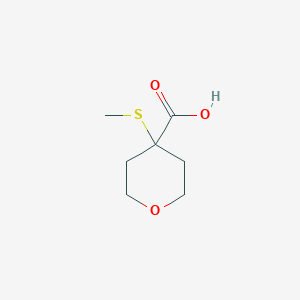
![O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine](/img/structure/B15240795.png)
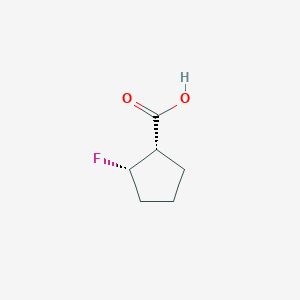
![1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B15240810.png)
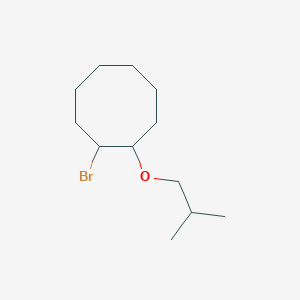
![4-[(Pent-3-yn-1-yl)amino]benzoic acid](/img/structure/B15240820.png)
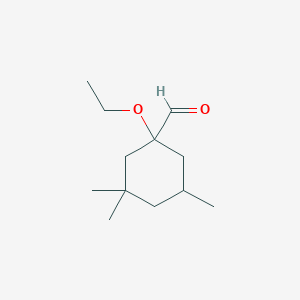
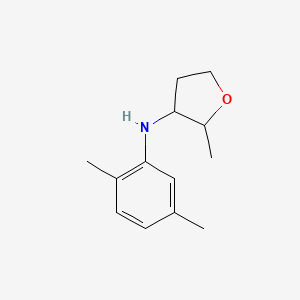
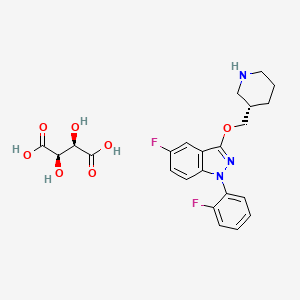
amino]acetic acid hydrochloride](/img/structure/B15240841.png)
